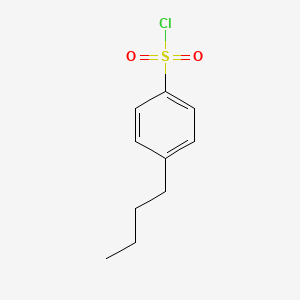

4-Butylbenzene-1-sulfonyl chloride

Übersicht

Beschreibung

4-Butylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzene, where a butyl group is attached to the fourth carbon of the benzene ring, and a sulfonyl chloride group is attached to the first carbon. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Butylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 4-butylbenzene followed by chlorination. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonic acid group to the benzene ring. The resulting 4-butylbenzenesulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The sulfonation step is typically conducted at elevated temperatures, and the chlorination step is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butylbenzene-1-sulfonyl chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonyl chloride group. It can also participate in electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used to introduce various substituents onto the benzene ring.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

4-Butylbenzene-1-sulfonyl chloride is extensively used as a reagent for synthesizing various organic compounds. It facilitates the formation of:

- Sulfonamides : These are synthesized by reacting this compound with amines. Sulfonamides have significant pharmaceutical applications, particularly as antibiotics.

- Sulfonate Esters : By reacting with alcohols, this compound can produce sulfonate esters, which are valuable intermediates in organic synthesis.

- Sulfonate Thioesters : These are formed through reactions with thiols, expanding the utility of this compound in creating diverse chemical structures.

Biological Applications

Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules such as proteins and peptides. The introduction of sulfonyl groups can alter the properties of these biomolecules, enhancing their stability and reactivity. This application is particularly relevant in drug development and biochemical studies where modified biomolecules are required for therapeutic purposes.

Pharmaceutical Development

Intermediate for Drug Synthesis

This compound plays a vital role in the pharmaceutical industry, particularly in the production of sulfonamide-based drugs. Sulfonamides have been historically important as antibiotics and continue to be relevant in treating various infections. The ability to synthesize these compounds efficiently using this compound makes it an essential intermediate in pharmaceutical chemistry .

Industrial Applications

Production of Dyes and Detergents

In industrial settings, this compound is utilized in the manufacture of dyes and detergents. The sulfonate groups impart desirable properties such as solubility and stability to these products, making them effective for various applications in textiles and cleaning agents .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the synthesis of novel sulfonamides using this compound as a key reagent. The reaction conditions were optimized to achieve high yields and purity of the desired products, showcasing the compound's effectiveness as a synthetic building block.

Case Study 2: Biological Modifications

Research involving the modification of peptides with this compound revealed significant enhancements in binding affinity to target proteins. This modification was instrumental in developing more effective therapeutic agents.

Case Study 3: Industrial Application

An industrial application study highlighted the use of this compound in formulating a new class of biodegradable detergents. The incorporation of sulfonate groups improved the detergents' performance while maintaining environmental safety standards.

Wirkmechanismus

The mechanism of action of 4-butylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of sulfonamide, sulfonate ester, or sulfonate thioester products .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonyl chloride: Lacks the butyl group, making it less hydrophobic.

4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a butyl group, resulting in different reactivity and solubility properties.

4-Ethylbenzenesulfonyl chloride: Contains an ethyl group, offering intermediate properties between the methyl and butyl derivatives.

Uniqueness: 4-Butylbenzene-1-sulfonyl chloride is unique due to the presence of the butyl group, which increases its hydrophobicity and can influence its reactivity and solubility in organic solvents. This makes it particularly useful in applications where increased hydrophobicity is desired .

Biologische Aktivität

4-Butylbenzene-1-sulfonyl chloride (CAS Number: 54997-92-1) is a sulfonyl chloride derivative with a molecular formula of C10H13ClO2S and a molecular weight of 232.72 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceutical development.

This compound is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological properties. The compound is moisture-sensitive and can cause severe burns upon contact with skin or eyes, indicating its hazardous nature .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to this compound. Research has shown that compounds with similar structures exhibit significant antibacterial effects against various pathogens, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .

A comparative analysis of various substituted benzene sulfonyl chlorides demonstrated that modifications in the molecular structure can enhance antimicrobial properties. For instance, the introduction of halogen substituents has been associated with increased activity against bacterial strains .

| Compound | Antimicrobial Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 4-Bromobenzene-1-sulfonyl chloride | High | Klebsiella pneumoniae |

| 4-Methylbenzene-1-sulfonyl chloride | Low | Aspergillus niger |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro assays have indicated that this compound exhibits moderate cytotoxicity, which may limit its therapeutic applications but also suggests potential as a chemotherapeutic agent .

Case Studies

A notable case study involved the synthesis and evaluation of several sulfonamide derivatives, including those based on this compound. The study reported that certain derivatives showed promising antibacterial properties while maintaining acceptable levels of cytotoxicity . The results indicated that structural modifications could lead to enhanced biological activity.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This action is typical of sulfonamide antibiotics, which mimic para-aminobenzoic acid (PABA) and inhibit folate synthesis .

Safety and Handling

Due to its corrosive nature, proper safety measures must be taken when handling this compound. It is classified as a hazardous material, capable of causing severe burns upon contact with skin or eyes . Safety data sheets recommend using personal protective equipment (PPE) such as gloves and goggles during handling.

Eigenschaften

IUPAC Name |

4-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZELSNOHIDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372007 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54997-92-1 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54997-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.